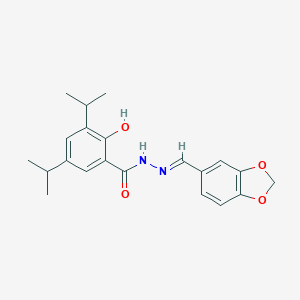
4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a nitrophenyl sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Sulfone Formation: The nitrophenyl sulfone group can be introduced by reacting the 4-bromo-1H-pyrazole with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE can undergo nucleophilic substitution reactions to form various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Various substituted pyrazoles.
Reduction: Amino derivatives.
Oxidation: Pyrazole N-oxides.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Industry:
Materials Science:
Mecanismo De Acción
The mechanism of action of 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrophenyl sulfone groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-Bromo-1H-pyrazole: A simpler analog without the nitrophenyl sulfone group.
4-Bromo-1-methyl-1H-pyrazole: A methylated derivative.
4-Bromo-1H-pyrazole-3-carboxylic acid: A carboxylated derivative.
Uniqueness: 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE is unique due to the presence of both the bromine atom and the nitrophenyl sulfone group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6BrN3O4S |
|---|---|
Peso molecular |
332.13g/mol |
Nombre IUPAC |
4-bromo-1-(3-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H6BrN3O4S/c10-7-5-11-12(6-7)18(16,17)9-3-1-2-8(4-9)13(14)15/h1-6H |
Clave InChI |
PCGCKIKTSYMADE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454420.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454421.png)
![ethyl 2-[1-(4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxylate](/img/structure/B454424.png)



![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454431.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B454432.png)
![1-benzyl-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B454433.png)
![4-(cyclopentyloxy)-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B454434.png)
![4-chloro-2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B454435.png)

![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454438.png)
![N-(4-{(1E)-1-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454439.png)
